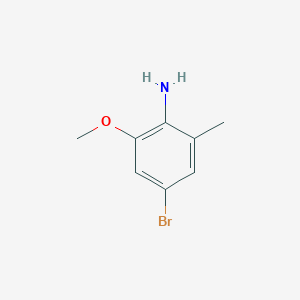
N-(Phenylpropyl)-2,4-dichloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylpropyl)-2,4-dichloroaniline (NPDCA) is an aniline derivative that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 115-117°C and a boiling point of 265°C. It is soluble in water and ethanol, and insoluble in ether and benzene. NPDCA is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in biochemical assays. It has been studied for its potential applications in medical, agricultural, and industrial research.
Aplicaciones Científicas De Investigación
Bioremediation and Environmental Impact
Research on derivatives and compounds related to N-(Phenylpropyl)-2,4-dichloroaniline has highlighted their involvement in environmental remediation processes. One study focuses on the enhanced mineralization of the phenylurea herbicide diuron, which often contaminates soil and water due to its strong adsorption by soil organic matter and slow degradation. The study introduced a cyclodextrin-based bioremediation technology employing a bacterial consortium capable of significantly increasing diuron's bioavailability and its subsequent biodegradation. This represents a significant advancement in bioremediation techniques for contaminated environments (Villaverde et al., 2012).
Another study involving a similar compound, 3,4-dichloroaniline, explored its oxidative stress impact on the liver of crucian carp (Carassius auratus), highlighting the environmental and toxicological implications of such compounds. This research indicates the potential hazards to aquatic life from exposure to derivatives of N-(Phenylpropyl)-2,4-dichloroaniline, emphasizing the need for effective bioremediation strategies to mitigate these effects (Li et al., 2003).
Synthesis and Chemical Transformation
The synthesis and transformation of compounds structurally related to N-(Phenylpropyl)-2,4-dichloroaniline have been subjects of chemical research. A study describes the one-pot synthesis of 2,4-disubstituted indoles from N-tosyl-2,3-dichloroaniline using a palladium-dihydroxyterphenylphosphine catalyst. This process showcases the versatility of dichloroaniline derivatives in synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Yamaguchi & Manabe, 2014).
Additionally, research into the biotransformation of phenylurea herbicides by soil bacteria demonstrates the metabolic pathways that lead to the degradation of compounds related to N-(Phenylpropyl)-2,4-dichloroaniline. This study provides insights into the environmental fate of such herbicides and their transformation products, which are crucial for understanding their ecological impact and for developing new biodegradation strategies (Tixier et al., 2002).
Propiedades
IUPAC Name |
2,4-dichloro-N-(3-phenylpropyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJNAQTZCRRWCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444824 |
Source


|
| Record name | AG-H-09724 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(3-phenylpropyl)aniline | |
CAS RN |
774160-67-7 |
Source


|
| Record name | AG-H-09724 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

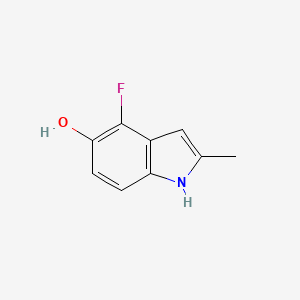
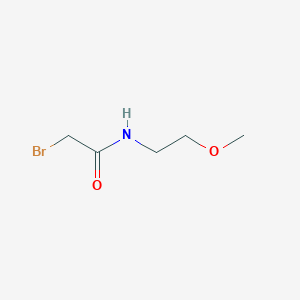


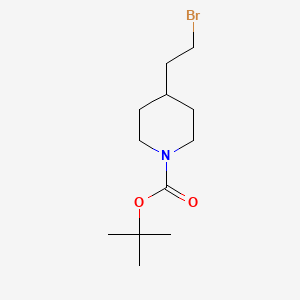
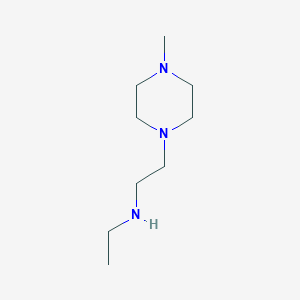
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
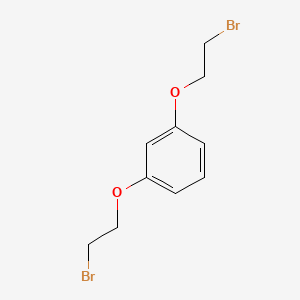
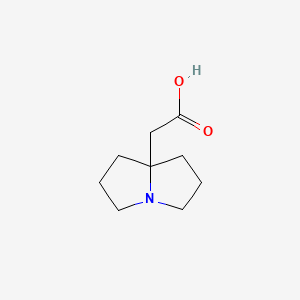

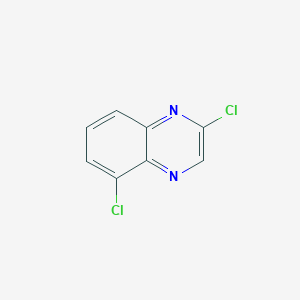

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)
